
4,4'-((1E,1'E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-((1E,1’E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core with ethene-2,1-diyl linkages and diphenylaniline groups, making it an interesting subject for research in organic electronics and photonics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((1E,1’E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline) typically involves a multi-step process. One common method includes the condensation reaction of naphthalene derivatives with ethene-2,1-diyl and diphenylaniline groups. The reaction is often catalyzed by p-toluenesulfonic acid and carried out under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
化学反应分析
Types of Reactions
4,4’-((1E,1’E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce partially hydrogenated compounds .
科学研究应用
4,4’-((1E,1’E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
作用机制
The mechanism of action of 4,4’-((1E,1’E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline) involves its interaction with specific molecular targets and pathways. The compound can interact with electron-rich and electron-deficient sites, facilitating charge transfer processes. This makes it useful in electronic applications where efficient charge transport is required .
相似化合物的比较
Similar Compounds
- 4,4’-((1E,1’E)-1,4-Phenylenebis(ethene-2,1-diyl))bis(N,N-diphenylaniline)
- 4,4’-((1E,1’E)-Anthracene-9,10-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline)
Uniqueness
Compared to similar compounds, 4,4’-((1E,1’E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline) offers unique structural features that enhance its electronic properties. The naphthalene core provides a rigid framework that improves stability and charge transport, making it particularly suitable for high-performance electronic applications .
属性
分子式 |
C50H38N2 |
|---|---|
分子量 |
666.8 g/mol |
IUPAC 名称 |
N,N-diphenyl-4-[(E)-2-[4-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]naphthalen-1-yl]ethenyl]aniline |
InChI |
InChI=1S/C50H38N2/c1-5-15-43(16-6-1)51(44-17-7-2-8-18-44)47-35-27-39(28-36-47)25-31-41-33-34-42(50-24-14-13-23-49(41)50)32-26-40-29-37-48(38-30-40)52(45-19-9-3-10-20-45)46-21-11-4-12-22-46/h1-38H/b31-25+,32-26+ |
InChI 键 |
ZRRUDIXIMMOTLY-YESHOFFLSA-N |
手性 SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=CC=C(C4=CC=CC=C34)/C=C/C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C5=CC=CC=C45)C=CC6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


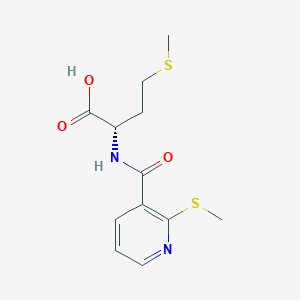
![1,2-Pyrrolidinedicarboxylic acid, 2-[[3-(trifluoromethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12329120.png)
![3-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B12329127.png)
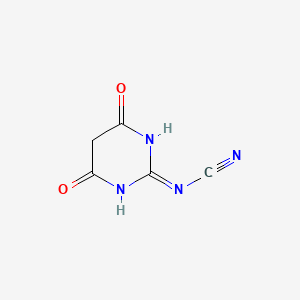
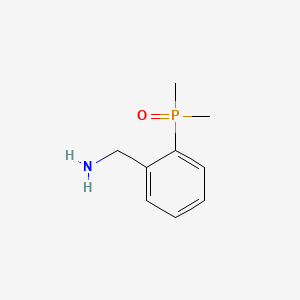

![Trans-6'-bromo-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-imine hydrochloride](/img/structure/B12329169.png)
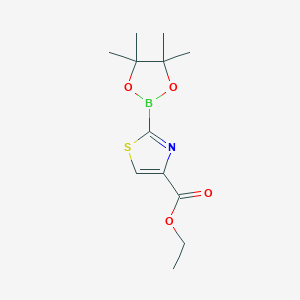
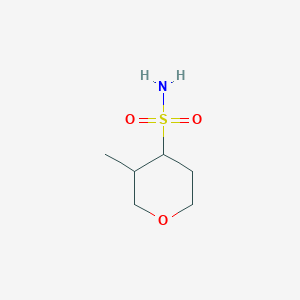
![Methanone, [(7S)-hexahydro-7-methyl-4-(phenylmethyl)-1H-1,4-diazepin-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]-](/img/structure/B12329189.png)

![tert-butyl N-[(2R,3R)-1-chloro-2-hydroxy-5,5-dimethylhexan-3-yl]carbamate](/img/structure/B12329200.png)

![[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methanol](/img/structure/B12329205.png)
